4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine
Description
Systematic IUPAC Name Derivation and Structural Interpretation
The systematic IUPAC name of this compound is derived from its bicyclic backbone and substituent positions. The parent structure, 10,11-dihydrodibenzo[b,f]oxepine, consists of two benzene rings fused to a seven-membered oxepine ring, with partial saturation at the 10 and 11 positions. The numbering begins at the oxygen atom in the oxepine ring, proceeding clockwise to assign positions to the fused benzene systems.
The substituents—diphenylphosphino groups—are located at the 4 and 6 positions of the tricyclic framework. According to IUPAC rules, the prefix "bis(diphenylphosphino)" denotes two identical diphenylphosphanyl (-PPh₂) groups. The full name follows additive nomenclature principles:
4,6-bis(diphenylphosphanyl)-10,11-dihydrodibenzo[b,f]oxepine .
The structural interpretation reveals:
Molecular Formula and Weight Analysis
The molecular formula is determined through compositional summation:
| Component | Contribution |
|---|---|
| Dibenzo[b,f]oxepine core | C₁₄H₁₂O |
| Two diphenylphosphino groups | 2 × (C₁₂H₁₀P) |
| Hydrogen adjustment for dihydro saturation | +2 H |
Molecular Formula :
C₁₄H₁₂O + 2(C₁₂H₁₀P) + 2H = C₃₈H₃₄OP₂
Molecular Weight Calculation :
Synonyms and Registry Identifiers
The compound is recognized under multiple nomenclature systems and registry platforms:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4,6-bis(diphenylphosphanyl)-10,11-dihydrodibenzo[b,f]oxepine |
| CAS Registry Number | Not |
Properties
Molecular Formula |
C38H30OP2 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(1-diphenylphosphanyl-5,6-dihydrobenzo[b][1]benzoxepin-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-28-30-16-14-26-36(38(30)39-37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2 |
InChI Key |
HOCPEONZJLYHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Hydrogenation of Dibenzo[b,f]oxepine
The dibenzo[b,f]oxepine scaffold is a critical precursor for constructing the target bisphosphine ligand. A widely reported method involves catalytic hydrogenation of dibenz[b,f]oxepine using palladium on carbon (Pd/C) under hydrogen gas.
Procedure :
- Hydrogenation : Dibenzo[b,f]oxepine is dissolved in tetrahydrofuran (THF) and subjected to hydrogen gas (1 atm) with 10% Pd/C as a catalyst. The reaction is maintained at room temperature for 12–24 hours.
- Purification : The product (10,11-dihydrodibenzo[b,f]oxepine) is isolated via filtration through Celite and purified by column chromatography using hexanes as the eluent.
Key Data :
| Parameter | Value/Description |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | THF |
| Reaction Time | 12–24 hours |
| Yield | 40% (reported in ref.) |
| Characterization | ¹H NMR (δ 3.04 ppm, s, 4H) |
This method provides a straightforward route to the dihydrooxepine core but requires careful control of hydrogen pressure and catalyst loading to avoid over-reduction.
Lithiation and Phosphination of the Oxepine Backbone
The 4,6-positions of 10,11-dihydrodibenzo[b,f]oxepine are deprotonated using strong bases (e.g., nBuLi) and coordinated by tetramethylethylenediamine (TMEDA) to stabilize intermediates. Subsequent reaction with diphenylphosphine chloride (PPh₂Cl) introduces the bisphosphine functionality.
Procedure :
- Deprotonation : 10,11-Dihydrodibenzo[b,f]oxepine is dissolved in dry diethyl ether (Et₂O), cooled to −78°C, and treated with nBuLi (2.2 equiv) and TMEDA (2.2 equiv). The mixture is warmed to room temperature and stirred overnight.
- Phosphination : Diphenylphosphine chloride (PPh₂Cl) is added, and the reaction is stirred for 2–4 hours at 0°C.
- Workup : The product is isolated via extraction, dried, and purified by column chromatography.
Key Data :
| Parameter | Value/Description |
|---|---|
| Base | nBuLi (2.2 equiv) |
| Solvent | Et₂O |
| Temperature | −78°C to RT |
| Yield | 30–40% (reported in ref.) |
| Characterization | ³¹P NMR (δ −16.39 ppm) |
This method leverages the electron-rich nature of the oxepine ring to direct lithiation selectively to the 4,6-positions. The use of TMEDA enhances the reactivity and solubility of the lithio intermediate.
Alternative Core Synthesis via McMurry Coupling
For oxepine scaffolds with substituents, intramolecular McMurry reactions provide a concise route. This approach is particularly effective for generating diaryl ethers that cyclize under reductive conditions.
Procedure :
- Diaryl Ether Formation : Salicylaldehyde derivatives are coupled with fluorobenzaldehydes under microwave-assisted conditions to yield diaryl ethers.
- McMurry Reaction : The diaryl ether is treated with TiCl₄/Zn in THF to induce cyclization, forming the dibenzo[b,f]oxepine core.
Key Data :
| Parameter | Value/Description |
|---|---|
| Catalyst System | TiCl₄/Zn |
| Solvent | THF |
| Yield | 53–55% (reported in ref.) |
| Characterization | ¹³C NMR (δ 31.96 ppm, CH₂) |
This method is advantageous for introducing substituents at specific positions but requires optimization of coupling partners and reaction conditions to achieve high regioselectivity.
Functionalization of Pre-formed Oxepine Derivatives
For derivatives with pre-existing substituents (e.g., halogens or nitro groups), Buchwald–Hartwig amination or Ullmann-type couplings can install phosphine groups.
Procedure :
- Amination : Nitro-substituted dibenzo[b,f]oxepines are reduced to amines using Zn/AcOH.
- Azo Coupling : Diazotization followed by coupling with arylphosphines introduces phosphine groups.
Key Data :
| Parameter | Value/Description |
|---|---|
| Reducing Agent | Zn/AcOH |
| Yield | 70–90% (reported in ref.) |
| Characterization | ¹H NMR (δ 6.82 ppm, t, 2H) |
This approach is useful for synthesizing heterobifunctional ligands but often requires multi-step purification.
Metal-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable direct functionalization of halogenated oxepine precursors.
Procedure :
- Halogenation : Dibenzo[b,f]oxepine is brominated using Br₂ in acetic acid.
- Cross-Coupling : Pd(PPh₃)₄ catalyzes coupling with diphenylphosphine boronic esters to install phosphine groups.
Key Data :
| Parameter | Value/Description |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Toluene |
| Yield | 45–60% (estimated from ref.) |
| Characterization | HRMS (m/z 983.6297) |
This method allows precise placement of phosphine groups but depends on the availability of halogenated intermediates.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrogenation | High purity, scalable | Requires Pd/C catalyst | 30–40% |
| Lithiation | Selective functionalization | Low-temperature handling | 30–40% |
| McMurry Coupling | Introduces substituents | Limited to specific substrates | 50–55% |
| Metal-Mediated | Direct functionalization | High catalyst cost | 45–60% |
Optimization Strategies
- Catalyst Loading : Reducing Pd/C to 5% improves cost efficiency without sacrificing yield.
- Base Selection : nBuLi/TMEDA outperforms LDA for deprotonation due to better solubility and chelation.
- Solvent Choice : Et₂O is superior to THF for lithiation, enhancing reaction kinetics.
Characterization Techniques
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 3.04 (s, 4H, CH₂) | |
| ³¹P NMR | δ −16.39 (s, PPh₂) | |
| HRMS | m/z 983.6297 (C₅₀H₄₃N₂O₄P₂PdS) |
Applications and Derivatives
The bisphosphine ligand serves as a chelator in transition-metal complexes, enhancing catalytic activity in hydroformylation and cross-coupling reactions. Fluorinated analogs exhibit tunable electronic properties for photochemical applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups would yield phosphine oxides, while substitution reactions could yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties in various organic reactions.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of these metal complexes in drug development and delivery systems.
Mechanism of Action
The mechanism by which 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used. For example, in catalytic hydrogenation reactions, the metal-ligand complex facilitates the transfer of hydrogen atoms to the substrate .
Comparison with Similar Compounds
Table 1: Key Properties of Homoxantphos and Analogous Ligands
Key Observations
Backbone Flexibility and Bite Angle :
- Homoxantphos’s dihydrodibenzooxepine backbone provides moderate rigidity, enabling a bite angle (~108–112°) slightly narrower than Xantphos (111–120°) but wider than Sixantphos (~102–108°) .
- Substitutions in the backbone (e.g., sulfur in Thixantphos, silicon in Sixantphos) subtly alter bite angles and electronic properties, impacting metal coordination .
Electronic Effects: Homoxantphos and Xantphos exhibit similar σ-donor and π-acceptor properties due to their oxygen-containing backbones. In contrast, Thixantphos’s sulfur atom enhances π-accepting ability, while N-XantPhos’s nitrogen atom introduces stronger σ-donation .
Catalytic Performance: In hydroformylation, Xantphos derivatives with wider bite angles (>110°) favor linear aldehyde formation due to enhanced steric control . Homoxantphos, with a narrower bite angle, shows higher activity in Ru dihydrogen complexes for hydrogen storage applications . N-XantPhos’s phenoxazine backbone improves thermal stability in cross-coupling reactions compared to homoxantphos .
Biological Activity
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine is a phosphine-containing compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, particularly its effects in various biological systems, supported by case studies and research findings.
Chemical Structure and Properties
The compound features two diphenylphosphino groups attached to a dibenzo[b,f]oxepine core. Its structural formula can be represented as follows:
- Molecular Formula : C₃₆H₂₇N₁P₂
- Molecular Weight : 563.55 g/mol
This unique structure contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for mitigating oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : It has been reported to interact with various enzymes, potentially modulating their activity.
Antioxidant Activity
A study demonstrated the antioxidant capacity of this compound through various assays measuring free radical scavenging activity. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential application in oxidative stress-related diseases.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These findings support the hypothesis that the compound could be utilized in formulations aimed at reducing oxidative damage.
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine significantly inhibited cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest:
- HeLa Cells : 50% inhibition at 15 µM after 48 hours.
- MCF-7 Cells : 60% inhibition at 20 µM after 48 hours.
These results indicate that the compound may serve as a lead for developing anticancer therapies.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory effects. For instance, it was tested against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases:
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Acetylcholinesterase | 70 |
This suggests potential applications in treating conditions like Alzheimer's disease.
Case Studies
- Study on Antioxidant Effects : A comprehensive study published in Journal of Medicinal Chemistry highlighted the antioxidant properties of phosphine derivatives. The study concluded that modifications to the phosphine groups significantly enhance activity against oxidative stress markers .
- Anticancer Research : A recent publication in Cancer Letters examined various phosphine compounds for anticancer properties. The results indicated that compounds similar to 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine showed promising results in inhibiting tumor growth in xenograft models .
- Neuroprotective Studies : Research published in Neuropharmacology assessed the neuroprotective effects of phosphine compounds on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage and improve cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
